molecular formula C6H8N2O3 B1630519 ethyl 3-hydroxy-1H-pyrazole-4-carboxylate CAS No. 7251-53-8

ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Cat. No. B1630519
CAS RN: 7251-53-8
M. Wt: 156.14 g/mol
InChI Key: PJFXDPZWCVXNQZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N2O3 . It has a molecular weight of 156.14 g/mol .


Synthesis Analysis

The synthesis of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate involves a two-step process via enaminone-type reagents or key intermediates . The Sonogashira coupling of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates gives the corresponding ortho-alkynyl esters, which can be transformed into different pyrazole-containing annulated systems .


Molecular Structure Analysis

The InChI code for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is 1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) . The canonical SMILES structure is CCOC(=O)C1=CNNC1=O .


Chemical Reactions Analysis

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pesticide Intermediate Synthesis : Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate derivatives are crucial intermediates in synthesizing specific pesticides, such as chlorantraniliprole (Yeming Ju, 2014).
  • Regioselective Synthesis : This compound is involved in regioselective synthesis processes, demonstrating high yields under specific conditions like ultrasound irradiation (P. Machado et al., 2011).
  • Precursor in Cross-Coupling Reactions : It serves as a precursor in Sonogashira-type cross-coupling reactions to produce various pyrazoles (Eglė Arbačiauskienė et al., 2011).
  • Microwave-Assisted Amidation : Microwave-assisted treatment of this compound with primary amines yields corresponding carboxamides, useful in various chemical syntheses (M. Milosevic et al., 2015).

Biological and Pharmaceutical Research

  • Anticancer Activity : Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate derivatives have been explored for anticancer properties, particularly against lung cancer cells (Fang Wei et al., 2006; Shili Shen et al., 2012).
  • Antioxidant Properties : These compounds have also been investigated for their antioxidant capabilities, which is crucial for developing new therapeutic agents (S. Naveen et al., 2021).
  • Antimicrobial and Anti-inflammatory Activities : Some derivatives exhibit antimicrobial and anti-inflammatory activities, highlighting their potential in developing new medications (A. M. Farghaly et al., 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate has potential applications in the synthesis of condensed pyrazoles by Pd-Catalysed Cross-Coupling Reactions . It can also be used in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides, indicating its potential use in organic synthesis .

properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXDPZWCVXNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286038
Record name ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

CAS RN

7251-53-8
Record name Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate
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Record name ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
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Record name 3-Hydroxypyrazole-4-carboxylic acid ethyl ester
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Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (20.8 g, 0.31 mol) and diethyl ethoxymethylenemalonate (20 mL, 0.10 mol) in ethanol (400 mL), was added hydrazine monohydrate (10.0 mL, 0.20 mol) with cooling in an ice-cold water bath. The mixture was then heated at 80° C. for 3 h. The resulting mixture was diluted with water (200 mL) and neutralized with 10M HCl solution until pH 6. The mixture was extracted several times with chloroform. The aqueous layer was acidified to pH 2 and extracted again with chloroform. The combined organic layers were dried (Na2SO4) and concentrated to a solid which was washed with methanol and ether and dried to give the product (13.2 g, 80%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ7.89 (s, 1H), 4.15 (q, 211, J=7.12 Hz), 1.23 (t, 3H, J=7.11 Hz).
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Guillou, YL Janin - Chemistry–A European Journal, 2010 - Wiley Online Library
… The alternative reaction product, the known ethyl 3-hydroxy-1H-pyrazole-4-carboxylate 9, is also isolated in a 37 % yield and is actually the sole compound obtained when using …
D Tarabová, S Šoralová, M Breza… - Beilstein Journal of …, 2014 - beilstein-journals.org
… Analogously, reaction of diethyl ethoxymethylenemalonate (3c) gives the corresponding ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (5c) [14-18]. The Reaction of enol ethers 3b and 3c …
Number of citations: 21 www.beilstein-journals.org
B Cottineau, J Chenault, G Guillaumet - Tetrahedron letters, 2006 - Elsevier
… In the last few years, we have been interested in the reactivity and the biological activity of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. During these studies, reactions on N1, O3 and C5 …
Number of citations: 18 www.sciencedirect.com
B Cottineau, S Renaux, J Chenault… - Letters in Organic …, 2005 - ingentaconnect.com
… In the last few years, we have reported on the reactivity and biological activity of ethyl 3-hydroxy-1H-pyrazole-4carboxylate and especially on the reactions at their N-1, O-3, and C-5 …
Number of citations: 7 www.ingentaconnect.com
B Cottineau - 2002 - theses.fr
Le diabète est l'affection endocrinienne de loin la plus fréquente. Il touche environ deux millions de personnes en France et se caractérise par une élévation de la concentration …
Number of citations: 0 www.theses.fr

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